![molecular formula C10H12N5Na4O14P3 B12283042 Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12283042.png)
Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its intricate structure, which includes multiple phosphate groups and a purine base, making it a key player in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate typically involves the phosphorylation of a nucleoside precursor. The process begins with the protection of hydroxyl groups on the nucleoside, followed by the introduction of phosphate groups through a series of phosphorylation reactions. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of automated systems to monitor and adjust parameters such as temperature, pH, and reactant concentrations. The final product is purified using techniques like crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while reduction can produce reduced nucleotides. Substitution reactions can result in the formation of nucleotides with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate is used as a reagent in various biochemical assays and experiments. Its unique structure makes it a valuable tool for studying nucleotide interactions and enzymatic processes.
Biology
In biology, this compound plays a crucial role in cellular metabolism and energy transfer. It is involved in the synthesis of nucleic acids and serves as a substrate for various enzymes. Researchers use it to study cellular processes such as DNA replication and repair.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in treating metabolic disorders and as a potential drug candidate for targeting specific biochemical pathways.
Industry
Industrially, this compound is used in the production of pharmaceuticals and as an additive in various biochemical products. Its stability and reactivity make it suitable for large-scale production and application in different industrial processes.
Mecanismo De Acción
The mechanism of action of Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for enzymes involved in nucleotide synthesis and energy transfer. It binds to active sites of these enzymes, facilitating the transfer of phosphate groups and the formation of high-energy intermediates. This process is crucial for cellular energy metabolism and the synthesis of nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells, similar in structure but with different phosphate group arrangements.
Guanosine triphosphate (GTP): Another nucleotide involved in energy transfer and protein synthesis.
Cytidine triphosphate (CTP): Involved in lipid synthesis and as a substrate for RNA synthesis.
Uniqueness
Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate is unique due to its specific arrangement of phosphate groups and its role in specialized biochemical processes. Unlike other nucleotides, it has distinct reactivity and stability, making it valuable for specific industrial and research applications.
Propiedades
Fórmula molecular |
C10H12N5Na4O14P3 |
|---|---|
Peso molecular |
611.11 g/mol |
Nombre IUPAC |
tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;;/q;4*+1/p-4 |
Clave InChI |
XCSVCFZQFRBYFA-UHFFFAOYSA-J |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(N=C2[O-])N.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)
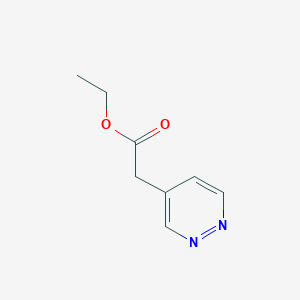
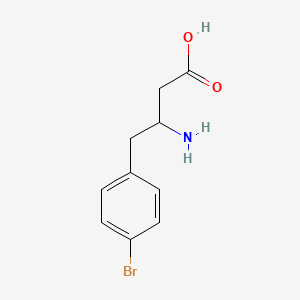
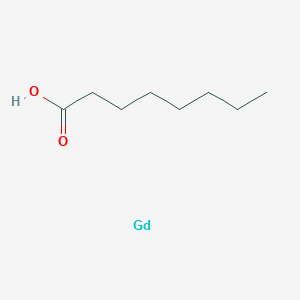
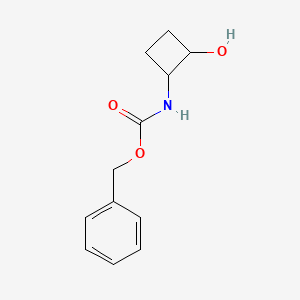
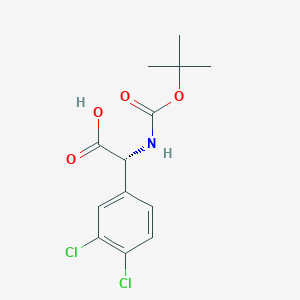
![Benzenamine, 4-[(4-aminocyclohexyl)methyl]-](/img/structure/B12283003.png)
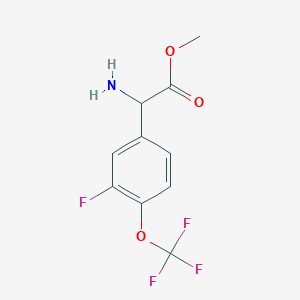
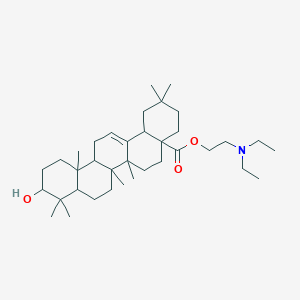
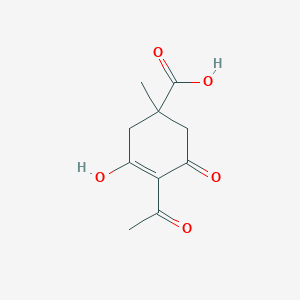
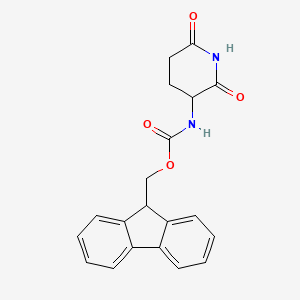
![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester](/img/structure/B12283033.png)
![1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate](/img/structure/B12283039.png)
